molecular formula C13H16BrN B13260662 7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

Cat. No.: B13260662
M. Wt: 266.18 g/mol
InChI Key: DIPKOYCKLSNGAM-UHFFFAOYSA-N
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Description

7-[(3-Bromophenyl)methyl]-7-azabicyclo[221]heptane is a bicyclic compound featuring a bromophenyl group attached to a nitrogen-containing azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane typically involves the reaction of a bromophenylmethyl halide with a bicyclic amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the azabicycloheptane structure may interact with various receptors or enzymes. These interactions can modulate biological pathways and elicit specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar bicyclic compounds .

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16BrN/c14-11-3-1-2-10(8-11)9-15-12-4-5-13(15)7-6-12/h1-3,8,12-13H,4-7,9H2

InChI Key

DIPKOYCKLSNGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CC3=CC(=CC=C3)Br

Origin of Product

United States

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